![molecular formula C23H23NO4 B1480558 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid CAS No. 2098113-94-9](/img/structure/B1480558.png)
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Vue d'ensemble
Description
This compound, also known as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-2-carboxylic acid, has a CAS Number of 2098113-94-9 . It has a molecular weight of 377.44 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H23NO4/c25-20(26)23(13-22(14-23)10-5-11-22)24-21(27)28-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,27)(H,25,26) . This code provides a detailed description of the molecule’s structure.
Applications De Recherche Scientifique
Peptide Synthesis
This compound is utilized in the synthesis of peptides, particularly as a protecting group for amino acids during the peptide chain assembly . The Fmoc (9-fluorenylmethoxycarbonyl) group is a standard protecting group in solid-phase peptide synthesis. It’s cleaved under basic conditions, which allows for the sequential addition of amino acids to the growing peptide chain.
Medicinal Chemistry
In medicinal chemistry, the Fmoc group is often used to protect the amino group of amino acids while selectively modifying other functional groups. This is crucial in the development of new pharmaceuticals where specific amino acid sequences and structures are required .
Material Science
The compound’s ability to form stable, crystalline structures makes it valuable in material science. Researchers can use it to create polymers with specific mechanical properties or to engineer novel materials with unique characteristics .
Bioconjugation
Bioconjugation techniques often employ protected amino acids like this compound to link biomolecules with other entities, such as fluorescent dyes or drugs. This is particularly useful in creating targeted therapies and diagnostic tools .
Proteomics
In proteomics, the Fmoc group is used to modify amino acids within peptides or proteins, which can then be identified or quantified using mass spectrometry. This modification is essential for studying protein function and interaction .
Chemical Biology
Chemical biologists use this compound to study protein-protein interactions, enzyme functions, and other biological processes. By modifying specific amino acids, researchers can investigate the role they play in these complex systems .
Nanotechnology
The compound’s structural features allow for the design of nanostructures that can be used in various applications, including drug delivery systems and nanosensors .
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound serves as a building block for the synthesis of complex molecules. Its stability and reactivity make it a versatile reagent for constructing diverse molecular architectures .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-20(26)23(13-22(14-23)10-5-11-22)24-21(27)28-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIQRDGQHSNWHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B1480476.png)

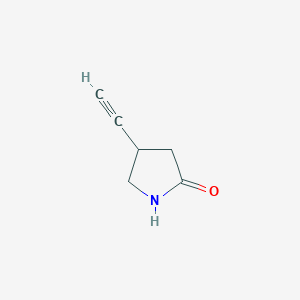
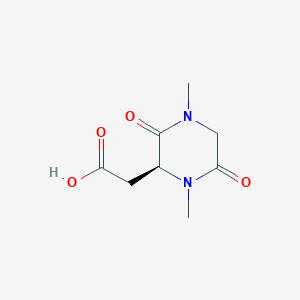

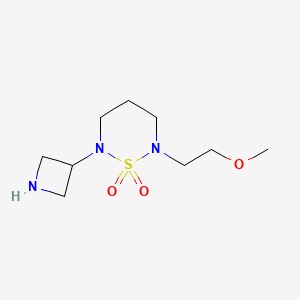
![1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480483.png)

![4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480487.png)
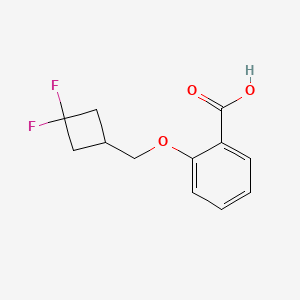

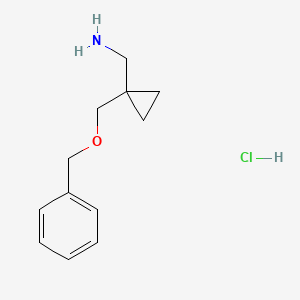

![N-cyclopropylspiro[2.3]hexan-4-amine](/img/structure/B1480498.png)